(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[b]thiophene, a fluorophenyl group, and an azetidine ring. These types of molecules are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of fluorine atoms could potentially influence the electronic properties of the molecule, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the azetidine ring. Fluorine atoms are often involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the stability of the compound, as the C-F bond is stronger than the C-H bond .Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetsulfone groups . Sulfone groups can act as electron-output sites due to their strong electron-withdrawing ability .
Mode of Action
It can be inferred from related studies that the compound might interact with its targets through asulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
Related studies suggest that the compound might be involved inphotocatalytic hydrogen evolution . This process is of great interest in recent years due to its potential in sustainable energy production .
Result of Action
Related studies suggest that the compound might display high photocatalytic activities under visible-light illumination .
Action Environment
It can be inferred that the compound’s photocatalytic activities might be influenced by light conditions, particularly visible light .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S2/c19-12-1-4-14(5-2-12)26(23,24)15-9-21(10-15)18(22)17-8-11-7-13(20)3-6-16(11)25-17/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCSCPNKMXQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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